2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid
Description
This compound features a phenoxyacetic acid backbone with a 2-ethyl substituent on the phenyl ring, where the ethyl group is further functionalized with a [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc)-protected amine. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Its structure combines aromatic, ether, and carbamate functionalities, making it valuable in solid-phase peptide synthesis (SPPS) and bioconjugation applications.
Properties
IUPAC Name |
2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)16-30-18-11-9-17(10-12-18)13-14-26-25(29)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXITYCQIAPIYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid (commonly referred to as PMB90976) is a synthetic organic molecule that exhibits potential biological activities. Its unique structure, featuring a fluorenyl group, contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.5 g/mol
- CAS Number : 939909-76-9
The structure includes a fluorenylmethoxycarbonyl (Fmoc) moiety, which is often used in peptide synthesis and may influence the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds similar to PMB90976 may exhibit various biological activities, particularly in pharmacology. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Studies have shown that derivatives of fluorenyl compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, research on related compounds demonstrated potent inhibition of the enzyme InhA, crucial for fatty acid biosynthesis in mycobacteria, which suggests a potential mechanism of action for PMB90976 against tuberculosis .
Enzyme Inhibition
PMB90976's structure suggests it may interact with specific enzymes. The presence of the fluorenyl group is known to enhance binding affinity due to π-π stacking interactions with aromatic amino acids in enzyme active sites. This property could potentially lead to the inhibition of enzymes involved in critical metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety and efficacy of PMB90976. Preliminary results indicate that while the compound shows promise in antimicrobial activity, further studies are needed to assess its effects on human cell lines and its therapeutic index .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations in Core Backbone and Substituents
The following compounds share the Fmoc-protected amine and acetic acid motifs but differ in their core structures and substituents:
Physicochemical Properties
Molecular weight, solubility, and logP values vary significantly based on structural modifications:
Notes:
Key Findings :
- The target compound’s ethyl-phenoxy linker provides optimal steric freedom for coupling reactions in SPPS, outperforming rigid methylene-linked analogs .
- Piperazine derivatives () are preferred for water-soluble prodrugs due to their ionization at physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
